Di-tert-butylditellane
Description
Based on nomenclature conventions, ditellane derivatives (R-Te-Te-R) are organotellurium compounds with a Te-Te bond.
Properties
CAS No. |
79971-44-1 |
|---|---|
Molecular Formula |
C8H18Te2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(tert-butylditellanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18Te2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 |
InChI Key |
OPIXXSTZRZFQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Te][Te]C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butylditellane can be synthesized through the reaction of tert-butyl lithium with tellurium tetrachloride, followed by reduction with a suitable reducing agent. The reaction typically proceeds as follows:
- Formation of tert-butyl tellurium chloride:
2(C4H9)Li+TeCl4→(C4H9)2TeCl2+2LiCl
- Reduction to this compound:
(C4H9)2TeCl2+2NaBH4→(C4H9)2Te2+2NaCl+2BH3
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Di-tert-butylditellane undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form tellurium oxides.
- Reduction: It can be reduced to form tellurium hydrides.
- Substitution: The tert-butyl groups can be substituted with other organic groups.
Common Reagents and Conditions:
- Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Organic halides or other electrophiles under appropriate conditions.
Major Products:
- Oxidation: Tellurium dioxide (TeO₂).
- Reduction: Tellurium hydrides (e.g., H₂Te).
- Substitution: Various organotellurium compounds depending on the substituent used.
Scientific Research Applications
Di-tert-butylditellane has several applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
- Biology: Investigated for its potential biological activity and interactions with biomolecules.
- Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of di-tert-butylditellane involves its interaction with various molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. For example, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, potentially leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes three compounds, but none are structurally or functionally analogous to Di-tert-butylditellane:
Di-tert-butyl dicarbonate (CAS 24424-99-5)
- Structure : (t-BuO)₂C=O, a carbonate ester .
- Uses : Industrial and laboratory reagent for introducing tert-butoxycarbonyl (Boc) protecting groups .
- Properties: No Te-containing functional groups; unrelated to ditellane chemistry.
Bitertanol (CAS 55179-31-2)
- Structure : A triazole fungicide with a biphenyl-ether and hydroxyl group .
- Properties: Polar, non-volatile, and thermally stable (Table 2 in ). No Te or chalcogen bonds.
Di-tert-butyldiazidosilane (CAS 116077-31-7)
- Structure : (t-Bu)₂Si(N₃)₂, a silicon-based compound with azide groups .
- Properties : Reactive azide functionalities; unrelated to Te chemistry.
Key Discrepancies and Limitations
Structural Differences: None of the compounds in the evidence contain Te or Te-Te bonds.
Functional Groups : this compound would involve Te-Te bonding, which is absent in the provided compounds.
Data Gaps: No physicochemical, spectroscopic, or reactivity data for this compound are available in the evidence.
Proposed Data Table (Hypothetical Comparison)
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